molecular formula C22H17N3O5 B4902444 Methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate

Methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate

Cat. No.: B4902444
M. Wt: 403.4 g/mol
InChI Key: VEKXHQJJVXCGHS-UHFFFAOYSA-N
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Description

Methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core, which is a fused ring system containing both chromene and pyrimidine moieties, along with a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the condensation of salicylaldehyde with malononitrile in the presence of a base, followed by cyclization.

    Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with guanidine or its derivatives to form the chromeno-pyrimidine core.

    Esterification: The final step involves the esterification of the chromeno-pyrimidine intermediate with methyl 4-bromobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced chromeno-pyrimidine derivatives.

    Substitution: Formation of various ester derivatives depending on the substituent introduced.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate is unique due to its specific substitution pattern and the presence of the benzoate ester group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

methyl 4-[5-oxo-4-(propanoylamino)chromeno[4,3-d]pyrimidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-3-16(26)23-20-17-18(14-6-4-5-7-15(14)30-22(17)28)24-19(25-20)12-8-10-13(11-9-12)21(27)29-2/h4-11H,3H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKXHQJJVXCGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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